molecular formula C12H14N4OS B13787250 Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- CAS No. 68901-16-6

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-

Cat. No.: B13787250
CAS No.: 68901-16-6
M. Wt: 262.33 g/mol
InChI Key: QXCZFWVPQNGGCS-UHFFFAOYSA-N
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Description

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- (CAS 68901-16-6) is a synthetic organic compound with the molecular formula C12H14N4OS, supplied as a white to off-white powder with 99% purity. This compound is a sophisticated hybrid molecule that incorporates both a urea functionality and a 1-methyl-1H-imidazole-2-thiol moiety, making it a highly valuable scaffold in modern drug discovery and medicinal chemistry research. The urea group is a privileged pharmacophore in medicinal chemistry, renowned for its ability to form multiple stable hydrogen bonds with biological targets, which is crucial for enhancing drug potency and selectivity . Researchers utilize such urea-containing compounds in the development of therapeutic agents for a wide spectrum of diseases, including anticancer, antibacterial, antiviral, and anti-inflammatory applications . The specific structural motif of (thio)urea benzothiazoles, to which this compound is related, has demonstrated significant biological relevance. Similar structures have been investigated for their diverse properties, such as inhibiting DNA topoisomerase or HIV reverse transcriptase, and some are used as immunosuppressive agents or herbicides, highlighting the versatility of this chemical class . The presence of the imidazole ring, a fundamental nitrogen heterocycle, further augments its research utility by mimicking aspects of histidine and histamine in biological systems, thereby providing a platform for enzyme inhibition and receptor interaction studies . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any human use. All information provided is for research reference purposes.

Properties

CAS No.

68901-16-6

Molecular Formula

C12H14N4OS

Molecular Weight

262.33 g/mol

IUPAC Name

1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea

InChI

InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17)

InChI Key

QXCZFWVPQNGGCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Classical Methods

Traditionally, urea derivatives are synthesized by reacting amines with phosgene or its derivatives (e.g., triphosgene), which generate isocyanate intermediates that subsequently react with a second amine to form the urea linkage. However, phosgene is highly toxic and hazardous, prompting the development of alternative methods.

Safer Phosgene Substitutes

Several safer reagents have been developed as phosgene substitutes for urea synthesis:

Rearrangement-Based Methods

Rearrangements such as the Hofmann rearrangement generate isocyanate intermediates from carboxamide precursors, which can be trapped by amines to form ureas.

Specific Preparation of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-

Key Building Blocks

  • 1-Methyl-1H-imidazol-2-yl)methanol: This intermediate is commonly converted to its chloromethyl derivative, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, which serves as a reactive electrophile for subsequent substitution reactions.
  • Phenylamine (Aniline): Provides the phenyl substituent on the urea nitrogen.

Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride

This compound is prepared by treating (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride under controlled temperature and reflux conditions. Typical yields range from 78% to 95%, with purification achieved by recrystallization from ethanol or filtration.

Yield (%) Reaction Conditions Notes
95 SOCl2 in dichloromethane at 0 °C, stirred 5 h High yield; off-white solid obtained after washing and concentration
88 Ice cooling, reflux with SOCl2 Brown crystals obtained; confirmed by NMR and mass spectrometry
78 Modified procedure, 0 °C, reflux, inert atmosphere Yellow crystals; NMR spectrum consistent with literature

Formation of the Thio-Methyl Linkage

The chloromethyl intermediate can be reacted with thiol-containing nucleophiles or directly with thiourea derivatives to introduce the thio-methyl group linked to the imidazole ring. This step typically involves nucleophilic substitution where the chloride is replaced by a thiolate or thiourea moiety.

Final Urea Formation

The urea moiety is formed by coupling the thiomethyl-imidazole intermediate with phenylamine or phenyl isocyanate derivatives. Several approaches can be used:

  • Using Isocyanates: Reacting the amine with phenyl isocyanate to form the urea directly.
  • Using CDI: Reacting the amine with N,N′-carbonyldiimidazole to form an intermediate carbonylimidazolide, which then reacts with the second amine.
  • Using Thiourea Derivatives: Incorporating the thio group through thiourea intermediates, followed by coupling with phenylamine.

Comparative Table of Preparation Methods for the Target Compound

Step Method/Agent Conditions Yield (%) Notes
Chloromethylation of Imidazole Thionyl chloride (SOCl2) 0 °C to reflux, DCM or neat 78–95 High purity; key intermediate for thio substitution
Thio-methyl introduction Nucleophilic substitution with thiourea or thiolate Room temp to reflux Variable Forms thio-methyl linkage on imidazole
Urea formation Phenyl isocyanate or CDI-mediated coupling Room temp to reflux Moderate to high Unsymmetrical urea formation; mild conditions preferred
Alternative carbonylation DMDTC or CBT Mild aqueous or organic solvents High Safer phosgene substitutes; environmentally friendly

Research Findings and Notes

  • The use of N,N′-carbonyldiimidazole (CDI) is favored for its safety and efficiency in synthesizing unsymmetrical ureas, avoiding toxic phosgene derivatives.
  • The chloromethylation of (1-methyl-1H-imidazol-2-yl)methanol is a well-established step with robust yields and reproducibility.
  • Thio-substitution reactions require careful control of nucleophilic conditions to avoid side reactions and ensure selective substitution at the chloromethyl position.
  • The final coupling with phenylamine to form the urea is often optimized by choice of solvent, temperature, and stoichiometry to maximize yield and purity.
  • Recent advances include the use of in-water carbonylation methods with dimethyl dithiocarbonate (DMDTC) for environmentally benign synthesis of urea derivatives.
  • Rearrangement methods (e.g., Hofmann rearrangement) are less common for this specific compound due to the complexity of the thio-substituted imidazole moiety but remain valuable in related urea syntheses.

Chemical Reactions Analysis

Types of Reactions

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Urea/Thiourea Derivatives

Compound Name Substituents/Modifications Key Features
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- (Target Compound) Thioether-linked 1-methylimidazole; phenyl urea backbone Dual hydrogen-bonding capacity from urea; sulfur enhances lipophilicity
(3E)-N-(4-(methylthio)phenyl)-N’-(2-oxo-(3-(1-methyl-1H-imidazol-2-yl)methylene)-indolin-5-yl)urea (6) Indolinone core; E-configuration imidazole-methylene group Rigid planar structure for kinase inhibition
Thiourea, N-[1-(2,3-dihydro-1,3-dimethyl-5-phenyl-2-thioxo-1H-imidazol-4-yl)ethyl]-N,N'-dimethyl Thiourea backbone; thioxoimidazole substituent Higher sulfur content; altered pKa for improved solubility
Balamapimod (MKI-833) Quinoline-carbonitrile core; 1-methylimidazole-thio substituent Optimized for PDK1/Akt pathway inhibition; clinical oncology applications

Key Structural Insights :

  • The target compound’s thioether linkage differentiates it from thiourea derivatives (e.g., ), which exhibit stronger hydrogen-bonding disruption.

Table 3: Comparative Bioactivity Profiles

Compound Target Pathway/Protein IC50/EC50 (μM) Notable Findings Reference
Target Urea Derivative PDK1/Akt Not reported Predicted activity via docking studies
Compound 6 (Indolinone urea) Akt1 0.12 ± 0.03 Potent inhibition via π-π stacking with Phe442
MKI-833 (Balamapimod) PDK1 0.008 Phase I clinical trials for solid tumors
Acetamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]- Undisclosed N/A Structural similarity suggests kinase inhibition potential

Activity Insights :

  • While the target compound lacks reported IC50 values, its imidazole-thio motif aligns with kinase inhibitors like MKI-833 (), implying shared binding mechanisms (e.g., sulfur-mediated hydrophobic interactions).
  • Indolinone-based ureas () demonstrate superior potency due to their rigid scaffolds, highlighting a trade-off between flexibility and activity.

Physicochemical Properties

Table 4: Calculated and Experimental Properties

Property Target Urea Derivative (Predicted) Thiourea () MKI-833 ()
Molecular Weight (g/mol) ~350 334.13 574.14
LogP (Lipophilicity) 2.8–3.5 3.1 4.2
PSA (Ų) 85–95 21.75 110
Solubility (mg/mL) <0.1 (aqueous) 0.5 <0.01

Property Insights :

  • MKI-833’s elevated molecular weight and LogP () correlate with its extended half-life but poorer solubility.

Biological Activity

Urea derivatives, particularly those containing thio groups and imidazole rings, have garnered attention due to their diverse biological activities. The compound Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Name : Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
  • Molecular Formula : C₁₁H₁₃N₃OS
  • Molecular Weight : 233.31 g/mol

This structure combines a urea moiety with a thioether linkage to a methylimidazole group, which is known for its biological activity.

Antimicrobial Activity

Research has shown that urea derivatives can exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens. A study evaluating the minimum inhibitory concentration (MIC) of related thio-ureas indicated effective inhibition against Staphylococcus aureus and Streptococcus pyogenes, with MIC values ranging from 0.03 to 0.12 μg/mL for selected derivatives .

CompoundTarget PathogenMIC (μg/mL)
1S. aureus0.03
2S. pyogenes0.06
3H. influenzae0.25

Anticancer Activity

The anticancer potential of urea derivatives has also been extensively studied. In vitro assays have shown that certain thio-urea compounds exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against several cancer types:

Cancer Cell LineGI50 (μM)
EKVX (Lung Cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

These findings suggest that the compound may possess selective cytotoxicity towards specific cancer cell lines while exhibiting lower toxicity towards normal cells .

The biological activity of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is believed to stem from its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole ring is known for its role in enzyme inhibition and receptor binding, potentially leading to enhanced therapeutic effects.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Study on Anticancer Activity : A clinical trial involving a derivative with structural similarities demonstrated significant tumor reduction in patients with advanced-stage cancers after a treatment regimen .
  • Antibacterial Efficacy : In another case study, patients with resistant bacterial infections showed improvement when treated with a thio-urea compound derived from similar chemical frameworks .

Q & A

Basic Research Question

  • NMR : ¹H/¹³C NMR identifies substituents on the imidazole and phenyl rings. For example, the thio-methyl group shows a singlet at ~δ 2.5 ppm (¹H) and δ 35–40 ppm (¹³C) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and confirms the planar geometry of the urea moiety. A recent study reported a C–N–C angle of 120.5° in a related compound .

What biological activities are observed in structurally similar compounds?

Basic Research Question
Analogous imidazole-thioether-urea hybrids exhibit:

  • Anticancer Activity : Compound 4a (a thiazole analog) showed 45% apoptosis in MCF-7 cells via caspase-3 activation .
  • Antimicrobial Effects : Derivatives with electron-withdrawing groups (e.g., -NO₂) demonstrated MIC values of 8 µg/mL against S. aureus .

Advanced Research Question

  • Substituent Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance enzyme inhibition by increasing electrophilicity at the urea carbonyl .
  • Methodology : Synthesize derivatives with varied substituents (e.g., -F, -Br, -OCH₃) and compare bioactivity trends. Use ANOVA to assess significance (p < 0.05) .

How to address contradictions in biological data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Varying pH or solvent (e.g., DMSO vs. ethanol) alters compound solubility and activity .
  • Cell Line Variability : Test multiple cell lines (e.g., HepG2 vs. HEK293) to distinguish tissue-specific effects .

What computational strategies predict target binding modes?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). A recent study showed the thio-methyl group forms a hydrophobic pocket with Val230 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .

How to design stability studies under physiological conditions?

Advanced Research Question

  • pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS. Imidazole-thioethers are stable at pH 7.4 but hydrolyze at pH < 3 .
  • Thermal Stability : Use DSC to determine melting points (>180°C indicates suitability for oral formulations) .

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